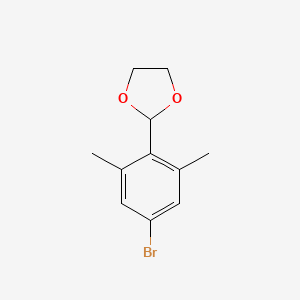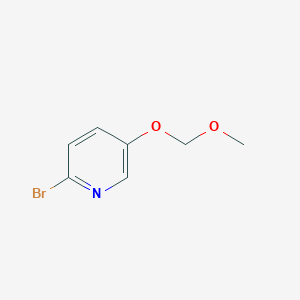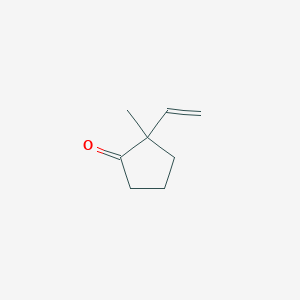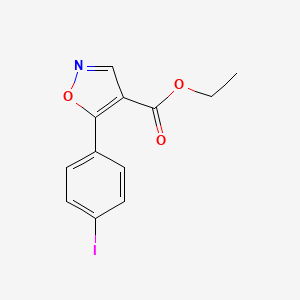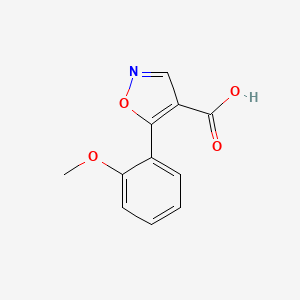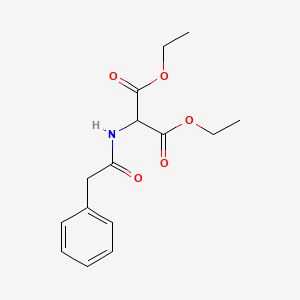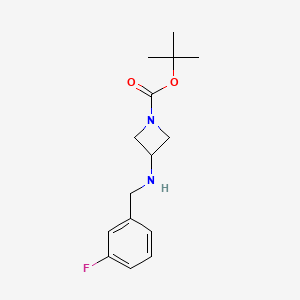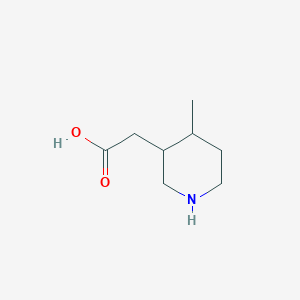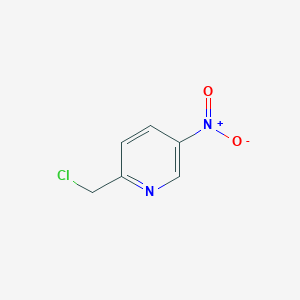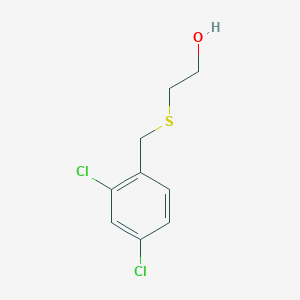
2-(2,4-Dichloro-benzylsulfanyl)-ethanol
Übersicht
Beschreibung
2-(2,4-Dichloro-benzylsulfanyl)-ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCB-Ethanol and is a colorless liquid with a molecular weight of 277.2 g/mol.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
A study by Miao et al. (2019) demonstrates the use of 2-(2,4-Dichloro-benzylsulfanyl)-ethanol in the enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent. A bacterial strain, Acinetobacter sp. ZJPH1806, was used for the biocatalysis of this compound, achieving a high yield and enantiomeric excess (Miao et al., 2019).
Novel Structures for Anti-Helicobacter Pylori Agents
Carcanague et al. (2002) explored the development of novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold for use as potent and selective anti-Helicobacter pylori agents. Their research highlights the potential of these compounds in addressing bacterial resistance (Carcanague et al., 2002).
Degradation of Dichlorodiphenyltrichloroethane (DDT)
In a study by Zhu et al. (2016), the degradation of DDT using persulfate activation by nano-Fe(0) was investigated, with 2-(2,4-Dichloro-benzylsulfanyl)-ethanol being one of the intermediate products. This study provides insight into environmental applications for the degradation of persistent organic pollutants (Zhu et al., 2016).
Mutagenicity Studies
Blijleven (1982) conducted research on the mutagenicity of 2-(2',4'-diaminophenoxy)ethanol in Drosophila melanogaster, providing valuable information on the genetic implications of this compound (Blijleven, 1982).
Synthesis of Antifungal Agents
PestiJaan et al. (1998) discussed the synthesis of methanesulfonates of α-styryl carbinol derivatives, including α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)emenyl]-1H-1,2,4-triazole-1-ethanol, highlighting its application in the development of systemic fungal infection treatments (PestiJaan et al., 1998).
Soil Phytotoxicity Studies
Audus (1953) investigated the phytotoxicity of sodium 2,4-dichloro-phenoxy-ethyl-sulphate in soil, exploring the possibility of it hydrolyzing to 2,4-dichloro-phenoxy-ethanol. This research is critical in understanding the environmental impact of such compounds (Audus, 1953).
Eigenschaften
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2OS/c10-8-2-1-7(9(11)5-8)6-13-4-3-12/h1-2,5,12H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDJHOBYQAUUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603565 | |
| Record name | 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89040-06-2 | |
| Record name | 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



